

"improving extraction efficiency of pangamic acid from natural sources"

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Compound of Interest

Compound Name: *Sodium pangamate*

Cat. No.: *B10753156*

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Technical Support Center: Pangamic Acid (Vitamin B15)

Disclaimer: The information provided herein is for educational and research purposes only. "Pangamic Acid," also known as "Vitamin B15," is not a scientifically recognized vitamin or a single, defined chemical compound.^{[1][2][3]} The U.S. Food and Drug Administration (FDA) has identified products labeled as pangamic acid as unsafe and has not established an identity for such a substance.^{[1][4]} The methods and data described below are based on historical claims and anecdotal reports, which have not been scientifically validated or reproduced.^[1] Researchers should exercise extreme caution and critical evaluation when exploring this topic.

Frequently Asked Questions (FAQs)

Q1: What is Pangamic Acid (Vitamin B15)?

A1: Pangamic acid is a name given to a substance first claimed to be isolated from apricot kernels in the 1940s by Ernst T. Krebs, Sr., and promoted as "Vitamin B15".^{[1][3]} However, it is not a true vitamin as there is no evidence it is a nutrient required by the body.^[1] The term "pangamic acid" does not refer to a single, identifiable compound.^{[2][3][4]} Products sold under this name have been shown to contain a wide variety of substances, including D-gluconodimethylamino acetic acid (the composition originally described but never proven to be synthesized), diisopropylamine dichloroacetate, dimethylglycine, or even inert substances like lactose.^{[1][2]}

Q2: Why is the identity of pangamic acid considered ambiguous?

A2: The ambiguity arises because the original isolation and synthesis methods patented by Krebs have not been successfully reproduced by other researchers.[\[1\]](#) Subsequent analyses of products marketed as "pangamic acid" have revealed inconsistent and varied chemical compositions.[\[1\]](#) The FDA considers it "not an identifiable substance" due to this lack of a standard chemical identity.[\[1\]](#)

Q3: What are the purported natural sources of pangamic acid?

A3: Historically, pangamic acid has been reportedly found in apricot kernels, brewer's yeast, whole brown rice, rice bran, and pumpkin and sesame seeds.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) However, without a defined chemical structure, it is impossible to verify its presence or concentration in these or any other sources.

Q4: What is the legal and safety status of pangamic acid?

A4: The FDA has deemed pangamic acid and its products unsafe for use as a food or drug and has recommended seizing any such chemicals.[\[1\]](#)[\[4\]](#) Some compounds found in formulations of pangamic acid, such as diisopropylamine dichloroacetate, may be mutagenic and can hydrolyze into toxic components.[\[1\]](#) Therefore, it is considered unsafe for human consumption.[\[2\]](#)[\[3\]](#)[\[8\]](#)

Troubleshooting Guide for Extraction from Natural Sources

Attempting to extract an ill-defined substance like "pangamic acid" presents significant challenges. This guide addresses issues that may arise during such an experimental process, based on general phytochemical extraction principles from relevant source materials.

Problem / Observation	Potential Cause	Suggested Solution
Low or No Yield of Target Compound	The target compound does not exist in the source material or exists at undetectable levels.	Re-evaluate the scientific basis of the experiment. Consider targeting a known, verifiable compound from the source material instead.
Inefficient extraction solvent or parameters.	Perform small-scale solvent screening with varying polarities (e.g., water, ethanol, hexane, ethyl acetate). Optimize temperature and time, but be aware that heat can degrade many compounds.	
Inconsistent Results Between Batches	The starting material (e.g., apricot kernels, rice bran) has high natural variability in its chemical composition.	Source certified and standardized botanical materials if possible. Perform thorough characterization of each new batch of raw material.
Lack of a reliable analytical standard for "pangamic acid" makes quantification impossible.	Develop a method to quantify a marker compound that is known to exist in the source material to standardize the process, even if it is not the target. Use high-resolution analytical techniques (e.g., LC-MS, NMR) to characterize the extract's chemical profile instead of targeting a single peak.	
Extract is Oily and Difficult to Handle	High lipid content in the source material (e.g., apricot kernels, rice bran).	Perform a pre-extraction (defatting) step with a non-polar solvent like hexane to remove

lipids before the main extraction.

Degradation of Extract During Processing

The source material contains active enzymes (e.g., lipases in rice bran) that degrade components after grinding.

Stabilize the raw material immediately after harvesting/milling. For rice bran, this can involve heat treatment or microwave stabilization to deactivate enzymes.

Difficulty in Purifying the Final Product

The extract is a complex mixture of numerous compounds with similar chemical properties.

Employ multi-step purification strategies. Use chromatographic techniques like column chromatography, preparative HPLC, or centrifugal partition chromatography. Be aware that without a pure standard, it is impossible to confirm the identity of the isolated fractions.

Example of a Historically Described Extraction Procedure

Important Note: The following protocol is a conceptual reconstruction based on historical descriptions, such as the Krebs patent of 1949, which claimed to extract pangamic acid from apricot kernels.^[1] This method is not scientifically validated and is provided for informational purposes only. The efficiency, yield, and identity of the final product are not verified.

Objective: To conceptually outline the steps for isolating a water-soluble fraction from apricot kernels, as historically associated with "pangamic acid."

Materials:

- Dried, de-fatted apricot kernel meal

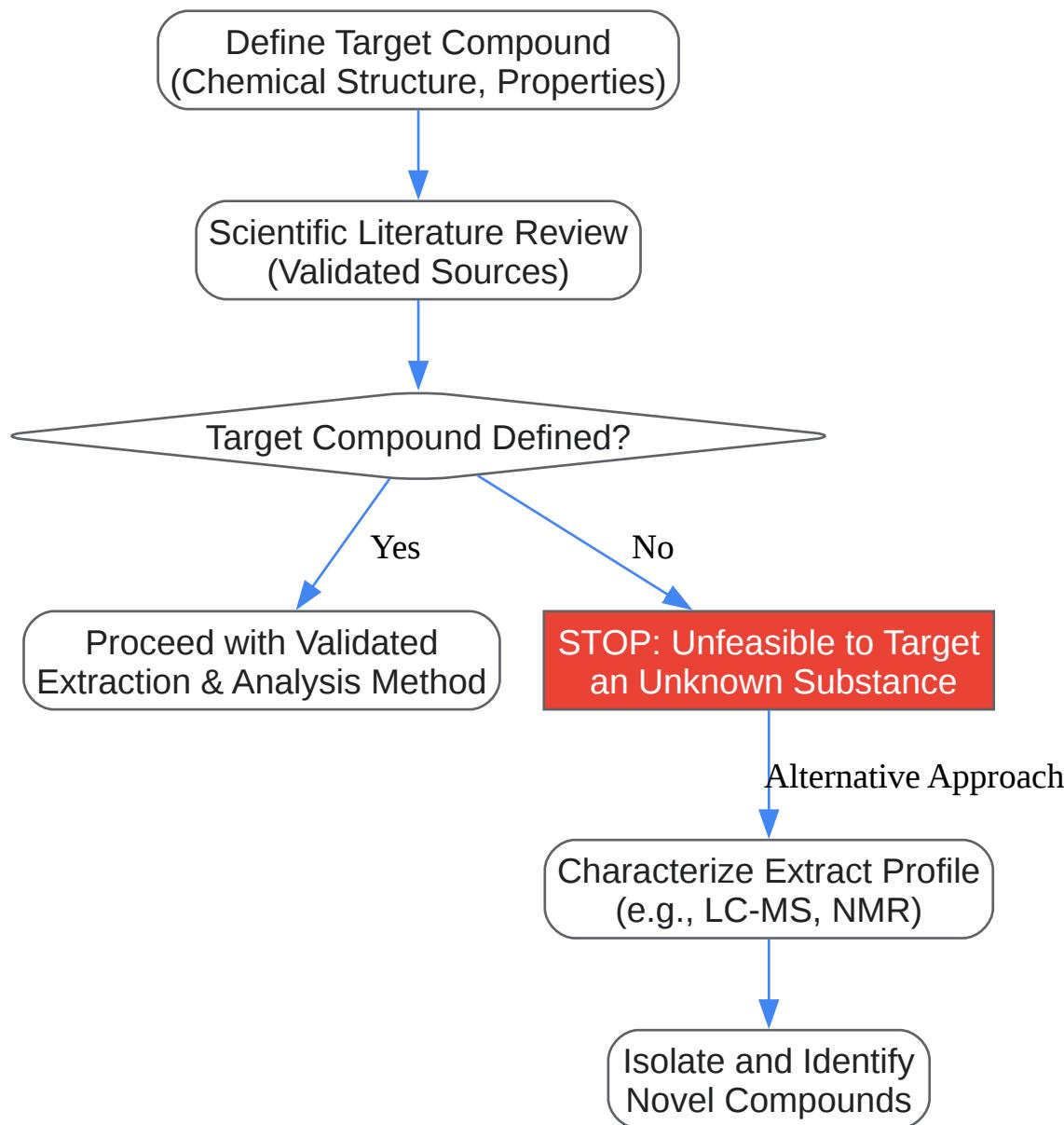
- Distilled water
- Ethanol
- Activated charcoal
- Filtration apparatus (Buchner funnel, filter paper)
- Rotary evaporator

Methodology:

- Preparation of Material: Grind dried apricot kernels to a fine powder. Perform a Soxhlet extraction with hexane to remove the bulk of the oils and obtain a de-fatted meal. Air-dry the meal to remove residual hexane.
- Aqueous Extraction: Macerate the de-fatted kernel meal in distilled water (e.g., at a 1:10 solid-to-liquid ratio) at room temperature for 12-24 hours with continuous stirring.
- Filtration: Separate the aqueous extract from the solid residue by vacuum filtration.
- Clarification: Treat the aqueous extract with activated charcoal (e.g., 1-2% w/v) to remove pigments and other impurities. Stir for 30-60 minutes and then filter to remove the charcoal.
- Concentration: Reduce the volume of the clarified extract using a rotary evaporator at a low temperature (e.g., < 50°C) to avoid thermal degradation.
- Precipitation/Isolation: Add ethanol to the concentrated aqueous extract to precipitate water-soluble compounds. The ratio of ethanol to concentrate would need to be determined empirically (e.g., starting at 4:1).
- Collection and Drying: Collect the resulting precipitate by filtration or centrifugation. Wash the precipitate with a small amount of cold ethanol and dry under a vacuum.

Visualizations

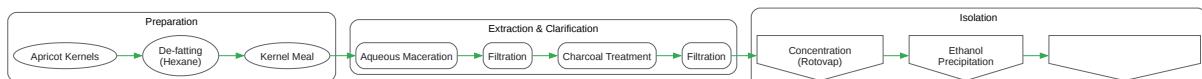
Logical Workflow for Investigating an Ill-Defined Compound



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Caption: Workflow for phytochemical research, highlighting the critical step of defining the target compound.

Conceptual Diagram of a Historical Extraction Claim



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Caption: Conceptual flow of a non-validated, historical method for isolating a fraction from apricot kernels.

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